molecular formula C14H20BrNO3 B7048098 N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine

N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine

Cat. No.: B7048098
M. Wt: 330.22 g/mol
InChI Key: OELBGJJJRXBGFG-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine is an organic compound that features a bromophenyl group attached to a dimethoxyoxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine typically involves the reaction of 3-bromobenzylamine with 4,4-dimethoxyoxane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or sodium thiolate.

Major Products

    Oxidation: Bromophenyl ketones or acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethoxyoxane ring can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4,4-dimethoxyoxan-3-amine
  • N-(3-chlorophenyl)-4,4-dimethoxyoxan-3-amine
  • N-(3-bromophenyl)-4-methoxyoxan-3-amine

Uniqueness

N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine is unique due to the presence of both a bromophenyl group and a dimethoxyoxane ring. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-17-14(18-2)6-7-19-10-13(14)16-9-11-4-3-5-12(15)8-11/h3-5,8,13,16H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELBGJJJRXBGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1NCC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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